L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Research Applications
L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
L-Alanine isopropyl ester hydrochloride is a versatile chiral building block and a key intermediate in various fields of chemical and pharmaceutical research. Its unique properties, including enhanced solubility and bioavailability, make it a valuable tool in the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides an in-depth overview of its primary research applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.
Core Applications in Research
L-Alanine isopropyl ester hydrochloride is primarily utilized in four key research areas:
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Pharmaceutical Synthesis: It serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiviral drugs, such as the Hepatitis C polymerase inhibitor Sofosbuvir (B1194449).[] Its ester structure can enhance the lipophilicity of drug molecules, which may improve transmembrane absorption and overall bioavailability.[2]
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Prodrug Development: The esterification of a parent drug with L-alanine isopropyl ester is a common strategy to create prodrugs.[] This modification can mask polar functional groups, increasing the drug's ability to cross cellular membranes. Once inside the cell, endogenous esterase enzymes hydrolyze the ester bond, releasing the active drug.[3]
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Peptide Synthesis: In the stepwise construction of peptides, L-alanine isopropyl ester hydrochloride can be used as a protected form of the amino acid alanine.[4][5] The isopropyl ester protects the C-terminus while the hydrochloride salt protects the N-terminus, allowing for controlled coupling reactions to form peptide bonds.
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Biochemical Research and Organic Synthesis: As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry.[2] It is also used in biochemical studies, such as investigating protein synthesis and metabolism, and as a substrate for studying the kinetics and mechanisms of esterase and protease enzymes.[2]
Data Presentation
The following tables summarize quantitative data related to the synthesis and application of L-alanine isopropyl ester hydrochloride and its analogs.
Table 1: Synthesis of L-Alanine Isopropyl Ester Hydrochloride - Comparative Yields
| Method/Catalyst | Reagents | Reaction Conditions | Purity (%) | Yield (%) | Reference |
| Alumina (B75360) Catalysis | L-Alanine, Isopropanol (B130326), Thionyl Chloride, Alumina | 40°C, 24 hours | 99.1 | 90.85 | [6] |
| Alumina Catalysis | L-Alanine, Isopropanol, Thionyl Chloride, Alumina | 40°C, 24 hours | 99.4 | 92.5 | [6] |
| Triphosgene Method | L-Alanine, Triphosgene, Isopropanol | Ring closure, then ring opening and salt formation | Not Specified | ~83.2 | [7] |
Table 2: Pharmacokinetic Parameters of Acyclovir (B1169) and its L-Alanine Ester Prodrug (AACV) in Rats
| Compound | Cmax (µM) | AUC (µM·h) | Relative Bioavailability (vs. Acyclovir) |
| Acyclovir (ACV) | 2.5 ± 0.9 | 4.8 ± 1.6 | 1.0 |
| L-Alanine-ACV (AACV) | 12.3 ± 4.5 | 15.2 ± 3.9 | ~3.2 |
Data adapted from a study on amino acid ester prodrugs of acyclovir, demonstrating the significant increase in maximum plasma concentration (Cmax) and area under the curve (AUC) for the L-Alanine ester prodrug compared to the parent drug.[8][9]
Table 3: Kinetic Parameters of Porcine Liver Carboxylesterase 1 with Nucleoside Amino Acid Ester Prodrugs
| Prodrug (Amino Acid Moiety) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Phenylalanyl Ester | 230 ± 30 | 1.3 ± 0.04 | 5652 |
| Valyl Ester | 380 ± 90 | 0.02 ± 0.001 | 53 |
| Isoleucyl Ester | 600 ± 100 | 0.003 ± 0.0001 | 5 |
This table provides kinetic parameters for the hydrolysis of various amino acid ester prodrugs by carboxylesterase. While not specific to L-alanine isopropyl ester, it illustrates the varying efficiency of esterase activity based on the amino acid promoiety.
Experimental Protocols
Protocol 1: Synthesis of L-Alanine Isopropyl Ester Hydrochloride
This protocol is based on a method described in patent literature, utilizing an alumina catalyst to achieve high yield and purity.[6]
Materials:
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L-Alanine
-
Isopropanol
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Thionyl chloride
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Alumina (catalyst)
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2N Hydrochloric acid (HCl)
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Diethyl ether
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Reaction vessel with stirring capability
Procedure:
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To a reaction vessel, add 90 mL of isopropanol and 4.36 mL of thionyl chloride. Stir for 5 minutes.
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Add 89 g (1 mol) of L-Alanine and 5 g of alumina to the mixture.
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Stir the suspension at 20°C and then heat to 40°C, maintaining this temperature for 24 hours.
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After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to 5.5.
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Heat the solution to 45°C and concentrate it under reduced pressure.
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Cool the concentrated solution to 25°C and add 100 mL of diethyl ether.
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Stir the mixture to induce crystallization.
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Collect the crystalline product by centrifugation or filtration.
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The resulting product is L-Alanine isopropyl ester hydrochloride.
Protocol 2: Use in Sofosbuvir Synthesis (Phosphoramidate Formation)
This protocol outlines the key step in Sofosbuvir synthesis where L-alanine isopropyl ester hydrochloride is incorporated. This step involves the formation of a phosphoramidate (B1195095) intermediate.[10][11]
Materials:
-
L-Alanine isopropyl ester hydrochloride
-
Phenyl dichlorophosphate (B8581778)
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Reaction vessel under inert atmosphere (e.g., nitrogen)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve phenyl dichlorophosphate in dichloromethane and cool the solution to -55°C using a dry ice/acetone bath.
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Add solid L-alanine isopropyl ester hydrochloride to the cooled solution with stirring.
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Slowly add a solution of triethylamine in dichloromethane dropwise over approximately 70 minutes, maintaining the temperature at -55°C.
-
After the addition is complete, stir the mixture at -55°C for 30 minutes.
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Slowly raise the temperature to -5°C over 1.5 hours.
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This reaction mixture, containing the resulting (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, is then used in the subsequent coupling reaction with the protected nucleoside base to form the Sofosbuvir backbone.
Protocol 3: Representative Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general cycle for coupling an amino acid, such as L-alanine isopropyl ester hydrochloride, to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Peptide synthesis vessel
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Rink Amide resin (pre-loaded with the first amino acid and Fmoc-deprotected)
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L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr·HCl)
-
HATU (or HBTU) as a coupling reagent
-
Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
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Activation of Amino Acid: In a separate vial, dissolve L-alanine isopropyl ester hydrochloride (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes. The DIPEA neutralizes the hydrochloride salt and provides the basic environment needed for coupling.
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Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.
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Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
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This cycle of deprotection (for the newly added amino acid) and coupling is repeated with the next amino acid in the desired peptide sequence.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving L-Alanine isopropyl ester hydrochloride.
References
- 2. Process For The Preparatio Of (Sp) Sofosbuvir And Intermediates [quickcompany.in]
- 3. Interactive Reaction Path Diagrams — Cantera 3.1.0 documentation [cantera.org]
- 4. WO2017009746A1 - An improved process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 11. CN106432327A - Method for preparing sofosbuvir key intermediate - Google Patents [patents.google.com]
